Increased Lipophilicity (LogP) Driven by Ortho-CF3 Compared to Methyl Cinnamate
The presence of the trifluoromethyl group significantly enhances lipophilicity. Methyl 2-(trifluoromethyl)cinnamate has a predicted partition coefficient (XLogP3) of 3.1, compared to methyl cinnamate, which has experimentally determined logP values ranging from 2.18 to 2.62 across various sources [1]. This difference of approximately 0.5–0.9 log units is a key determinant in membrane permeability and compound distribution.
| Evidence Dimension | Lipophilicity (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Methyl cinnamate: LogP = 2.18 (ACD/Lab), 2.52 (ALOGPS), 2.60-2.62 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.9 |
| Conditions | Predicted values from authoritative databases (XLogP3, ACD/Lab, ALOGPS) |
Why This Matters
For procurement in drug discovery, higher lipophilicity can directly impact a compound's ADME profile, making this a more suitable choice when increased membrane permeability is a sought-after parameter.
- [1] FoodB. Showing Compound Methyl cinnamate (FDB012001). Data includes ALOGPS logP of 2.58. View Source
